molecular formula C6H4ClN3 B6590771 4-Amino-2-chloronicotinonitrile CAS No. 1194341-42-8

4-Amino-2-chloronicotinonitrile

Cat. No.: B6590771
CAS No.: 1194341-42-8
M. Wt: 153.57 g/mol
InChI Key: MZJLCNQOZCCEDD-UHFFFAOYSA-N
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Description

4-Amino-2-chloronicotinonitrile is an organic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol It is a derivative of nicotinonitrile and features an amino group at the 4-position and a chlorine atom at the 2-position on the pyridine ring

Biochemical Analysis

Biochemical Properties

The role of 4-Amino-2-chloronicotinonitrile in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Amino-2-chloronicotinonitrile involves the use of Grignard reagents. A practical and scalable approach has been developed where Grignard reagents are added to this compound to construct 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives . This method involves addition, acidolysis, and cyclocondensation steps, and has been proven effective on a 100 g scale.

Another method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride, followed by further reactions to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The robustness and scalability of these methods make them suitable for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloronicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-chloronicotinonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-Dinitrotoluene
  • 4-Amino-2-Chloro-5-(1H-Tetrazol-5-yl)benzenesulfonamide
  • 4-Amino-2-Chloro-5-Hydroxybenzensulfonamide
  • 4-Amino-2-Hydroxybenzenesulfonamide
  • 4-Amino-2-Methyl-Pyrimidine-5-Carboxylic Acid
  • 4-Amino-2-Methoxybenzenethiol
  • 4-Amino-2-Chloropyridine
  • 4-Amino-2-Thiophenecarboxylic Acid Hydrochloride

Uniqueness

4-Amino-2-chloronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for synthesizing complex derivatives and exploring new chemical and biological applications.

Properties

IUPAC Name

4-amino-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJLCNQOZCCEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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